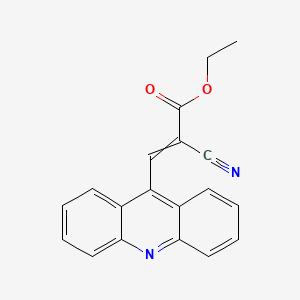![molecular formula C48H54N6O6 B14257431 2,2',2''-(Benzene-1,3,5-triyl)tris{5-[4-(hexyloxy)phenyl]-1,3,4-oxadiazole} CAS No. 400850-78-4](/img/structure/B14257431.png)
2,2',2''-(Benzene-1,3,5-triyl)tris{5-[4-(hexyloxy)phenyl]-1,3,4-oxadiazole}
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’,2’'-(Benzene-1,3,5-triyl)tris{5-[4-(hexyloxy)phenyl]-1,3,4-oxadiazole} is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzene core substituted with three oxadiazole rings, each further substituted with hexyloxyphenyl groups. The presence of oxadiazole rings imparts significant electronic properties, making it a subject of interest in materials science and organic electronics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’'-(Benzene-1,3,5-triyl)tris{5-[4-(hexyloxy)phenyl]-1,3,4-oxadiazole} typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of hydrazides with carboxylic acids to form the oxadiazole rings. The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2,2’,2’'-(Benzene-1,3,5-triyl)tris{5-[4-(hexyloxy)phenyl]-1,3,4-oxadiazole} can undergo various chemical reactions, including:
Oxidation: The oxadiazole rings can be oxidized under strong oxidative conditions.
Reduction: Reduction reactions can target the oxadiazole rings, leading to the formation of corresponding amines.
Substitution: Electrophilic aromatic substitution can occur on the benzene core or the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) for halogenation or nitration reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
2,2’,2’'-(Benzene-1,3,5-triyl)tris{5-[4-(hexyloxy)phenyl]-1,3,4-oxadiazole} has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Medicine: Investigated for its potential use in drug delivery systems and as a component in therapeutic agents.
Mecanismo De Acción
The mechanism by which 2,2’,2’'-(Benzene-1,3,5-triyl)tris{5-[4-(hexyloxy)phenyl]-1,3,4-oxadiazole} exerts its effects is largely dependent on its electronic properties. The oxadiazole rings facilitate electron transport, making it an effective component in electronic devices. In biological systems, its interaction with cellular components can be attributed to its ability to form hydrogen bonds and π-π interactions, influencing various molecular pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’,2’'-(Benzene-1,3,5-triyl)tris{5-[4-(methoxy)phenyl]-1,3,4-oxadiazole}
- 2,2’,2’'-(Benzene-1,3,5-triyl)tris{5-[4-(ethoxy)phenyl]-1,3,4-oxadiazole}
- 2,2’,2’'-(Benzene-1,3,5-triyl)tris{5-[4-(butoxy)phenyl]-1,3,4-oxadiazole}
Uniqueness
The uniqueness of 2,2’,2’'-(Benzene-1,3,5-triyl)tris{5-[4-(hexyloxy)phenyl]-1,3,4-oxadiazole} lies in its hexyloxy substituents, which enhance its solubility and processability compared to its methoxy, ethoxy, and butoxy analogs. This makes it particularly suitable for applications requiring solution processing, such as in the fabrication of organic electronic devices .
Propiedades
Número CAS |
400850-78-4 |
|---|---|
Fórmula molecular |
C48H54N6O6 |
Peso molecular |
811.0 g/mol |
Nombre IUPAC |
2-[3,5-bis[5-(4-hexoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl]-5-(4-hexoxyphenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C48H54N6O6/c1-4-7-10-13-28-55-40-22-16-34(17-23-40)43-49-52-46(58-43)37-31-38(47-53-50-44(59-47)35-18-24-41(25-19-35)56-29-14-11-8-5-2)33-39(32-37)48-54-51-45(60-48)36-20-26-42(27-21-36)57-30-15-12-9-6-3/h16-27,31-33H,4-15,28-30H2,1-3H3 |
Clave InChI |
GHCXEQYFBYMBCR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=CC(=C3)C4=NN=C(O4)C5=CC=C(C=C5)OCCCCCC)C6=NN=C(O6)C7=CC=C(C=C7)OCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


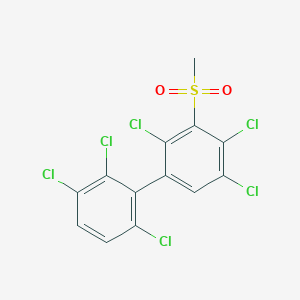
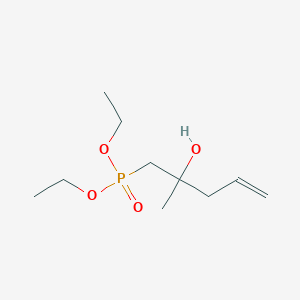
![1-[([1,1'-Biphenyl]-2-yl)methyl]-1H-indol-5-ol](/img/structure/B14257378.png)


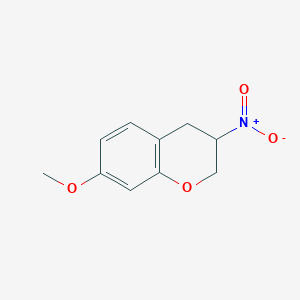

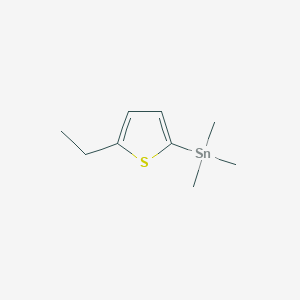
![4H-1,3-Dioxino[4,5-c]pyridine, 5-(azidomethyl)-2,2,8-trimethyl-](/img/structure/B14257401.png)
![1-chloro-4-[(R)-[(1R)-1-chloro-2-phenylethyl]sulfinyl]benzene](/img/structure/B14257411.png)
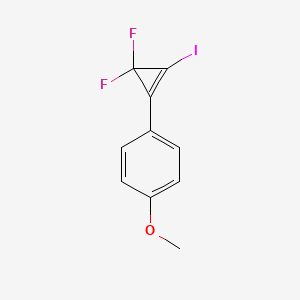
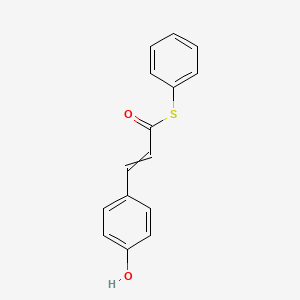
![Benzene, [(2-bromo-2-propenyl)sulfonyl]-](/img/structure/B14257426.png)
